4-chloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-chloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 4-chloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps starting from 4-chlorobenzoic acid The process includes esterification, hydrazination, salt formation, and cyclization to form the thiadiazole ringIndustrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-chloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as an antiviral and antibacterial agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating infections and other diseases.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The exact molecular pathways and targets can vary depending on the specific application and organism being studied .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide include:
- 2-chloro-5-(methylsulfanyl)benzamide
- N-(thiazol-2-yl)benzenesulfonamides
- 4-chloro-3-(2-pyridinyl)phenyl)-4-(methylsulfonyl)benzamide These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the thiadiazole ring and the methylsulfonyl group, which contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8ClN3O3S2 |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
4-chloro-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8ClN3O3S2/c1-19(16,17)10-14-13-9(18-10)12-8(15)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,13,15) |
InChI Key |
RLJWGJHYPGHYSY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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